molecular formula C10H8BrClO4 B6301514 Dimethyl 4-bromo-5-chlorophthalate CAS No. 1855005-37-6

Dimethyl 4-bromo-5-chlorophthalate

Cat. No.: B6301514
CAS No.: 1855005-37-6
M. Wt: 307.52 g/mol
InChI Key: AXWMWQPODVTRLV-UHFFFAOYSA-N
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Description

Dimethyl 4-bromo-5-chlorophthalate (CAS 1855005-37-6) is an aromatic ester with the molecular formula C10H8BrClO4 and an average mass of 307.524 Da . This compound serves as a valuable synthetic intermediate and precursor in specialized organic synthesis and drug discovery efforts. It finds particular utility in the development of new chlorinated ligands for ruthenium-based metathesis catalysts, which are critical tools in modern organic chemistry for constructing complex molecules . Furthermore, this chemical scaffold also functions as a precursor molecule for the synthesis of drugs investigated for the treatment of conditions such as Alzheimer's disease . The structure features a chlorine- and bromine-derivatized aromatic ring with two methyl ester groups, one of which is nearly coplanar with the ring while the other is significantly deviated, a configuration that can influence its reactivity and crystalline form . As a phthalate derivative, it is part of a broader class of compounds widely used in research as plasticizers and solvents, though this specific halogenated version is geared towards advanced synthetic applications . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-bromo-5-chlorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMWQPODVTRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334537
Record name Dimethyl 4-bromo-5-chlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855005-37-6
Record name Dimethyl 4-bromo-5-chlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 4 Bromo 5 Chlorophthalate

Direct Halogenation Approaches to Phthalate (B1215562) Diesters

The direct halogenation of dimethyl phthalate presents a straightforward approach to obtaining the target molecule. This method relies on the electrophilic substitution of hydrogen atoms on the aromatic ring with bromine and chlorine. The key challenges lie in controlling the regioselectivity to obtain the desired 4,5-substitution pattern and preventing over-halogenation.

Regioselective Bromination and Chlorination Strategies

Achieving the specific 4-bromo-5-chloro substitution on dimethyl phthalate requires careful selection of halogenating agents and reaction conditions to direct the incoming electrophiles to the desired positions. The directing effects of the two methoxycarbonyl groups, which are meta-directing and deactivating, must be overcome or manipulated.

Strategies for regioselective halogenation often involve the use of specific catalysts and solvent systems that can favor a particular isomer. For instance, the use of Lewis acid catalysts in conjunction with elemental bromine or chlorine can enhance the electrophilicity of the halogen and influence the position of substitution. The choice of solvent can also play a crucial role in modulating reactivity and selectivity. While direct regioselective halogenation of unsubstituted dimethyl phthalate to the 4-bromo-5-chloro derivative is not extensively documented, related processes on similar substrates provide insights. For example, regioselective chlorination and bromination have been achieved on various aromatic compounds using copper halides in ionic liquids, which can offer high yields and selectivity under mild conditions. doaj.org

Sequential Halogenation and Esterification Protocols

An alternative to direct halogenation of the diester is a sequential process involving the halogenation of phthalic anhydride (B1165640) or phthalic acid, followed by esterification. This approach can offer better control over the regiochemistry. For example, phthalic anhydride can be first chlorinated to yield 4-chlorophthalic anhydride. researchgate.netgoogle.com Subsequently, this intermediate can be brominated. However, a documented attempt to brominate 4-chlorophthalic anhydride did not yield the desired product, indicating that the sequence of halogenation is critical. prepchem.com

A more viable route may involve the initial bromination of phthalic anhydride to form 4-bromophthalic anhydride, followed by chlorination. The synthesis of 4-bromophthalic anhydride can be achieved by reacting phthalic anhydride with bromine in the presence of a catalyst. google.com The subsequent chlorination would then need to be optimized to favor substitution at the 5-position. Once the desired 4-bromo-5-chlorophthalic anhydride is obtained, it can be converted to dimethyl 4-bromo-5-chlorophthalate via esterification with methanol (B129727).

Esterification of Halogenated Phthalic Acid Precursors

This synthetic strategy is often preferred for its potential for higher yields and purer products, as the halogenation pattern is established on the phthalic acid or anhydride precursor before the final esterification step.

Synthesis from 4-bromo-5-chlorophthalic Acid or Anhydride Derivatives

The core of this method is the synthesis of the key intermediate, 4-bromo-5-chlorophthalic acid or its corresponding anhydride. While the direct synthesis of this specific di-halogenated precursor is not widely reported, it can be envisioned through a multi-step sequence starting from commercially available materials. For instance, one could start with a pre-existing halogenated phthalic acid, such as 4-bromophthalic acid, and introduce a chlorine atom at the 5-position.

Once the 4-bromo-5-chlorophthalic acid or anhydride is synthesized, it can be readily esterified to the dimethyl ester. The esterification is typically carried out by reacting the acid or anhydride with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid. google.com The reaction mixture is usually heated to drive the reaction to completion.

A Russian patent describes a method for the synthesis of 4-bromo-5-nitrophthalonitrile, which involves the nitration of 4-bromophthalimide (B1267563). google.com While this involves a different set of functional groups, the underlying principle of modifying a pre-halogenated phthalimide (B116566) derivative highlights a potential synthetic avenue. A similar strategy could be adapted for the synthesis of 4-bromo-5-chlorophthalic acid derivatives.

Optimization of Esterification Conditions: Catalysis and Yield Enhancement

The efficiency of the esterification of halogenated phthalic acids or anhydrides can be significantly influenced by the choice of catalyst and reaction conditions. Common catalysts for this transformation include strong mineral acids like sulfuric acid, as well as solid acid catalysts and Lewis acids. google.comresearchgate.netgoogle.com

The optimization of several parameters is crucial for maximizing the yield of the desired dimethyl ester. angolaonline.netresearchgate.nettubitak.gov.tr These parameters include the reaction temperature, the molar ratio of methanol to the phthalic acid derivative, and the catalyst loading. The removal of water, a byproduct of the esterification reaction, is also essential to drive the equilibrium towards the product side. This is often achieved by using a Dean-Stark apparatus or by using a large excess of methanol.

Below is a table summarizing key variables and their typical ranges for the optimization of the esterification of phthalic acid derivatives.

ParameterTypical RangeRationale
Catalyst Sulfuric acid, p-Toluenesulfonic acid, Lewis acidsTo protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Methanol to Acid Ratio 2:1 to large excessA stoichiometric amount is required, while an excess can shift the equilibrium towards the product.
Temperature 60°C to refluxHigher temperatures increase the reaction rate but can also lead to side reactions.
Reaction Time 1 to 24 hoursDependent on the reactivity of the substrate and the reaction conditions.
Water Removal Azeotropic distillation, excess alcoholTo drive the reaction to completion by removing a byproduct.

Multi-Component Reaction Approaches to this compound and Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comfrontiersin.orgnih.govdovepress.com This approach offers advantages in terms of atom economy, step economy, and reduced waste generation. rug.nlbeilstein-journals.orgmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct highly functionalized phthalate analogues. For instance, a Diels-Alder reaction between a suitably substituted furan (B31954) or pyrone and a halogenated dienophile could potentially form the core aromatic ring with the desired substitution pattern in a single step. The resulting adduct could then be further elaborated to the final dimethyl ester.

The development of novel MCRs is an active area of research, and it is conceivable that a new MCR could be designed for the synthesis of halogenated phthalates like this compound. Such a reaction would likely involve the combination of a simple bromine and chlorine-containing building block with other components that would assemble to form the phthalate skeleton. Research into the synthesis of various heterocyclic and carbocyclic compounds through MCRs is ongoing, demonstrating the versatility of this approach. researchgate.netnih.govresearchgate.net

The following table lists some well-known MCRs and their potential, though not yet demonstrated, applicability to the synthesis of complex aromatic systems.

MCR NameReactantsProduct TypePotential Relevance
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaDihydropyridineCould be adapted for the synthesis of other heterocyclic systems. beilstein-journals.org
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaDihydropyrimidinoneDemonstrates the power of MCRs in constructing complex rings.
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamideVersatile for creating diverse molecular scaffolds. rug.nl
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamideAnother key isocyanide-based MCR.

Purification and Isolation Techniques for High-Purity this compound

To obtain high-purity this compound, a rigorous purification process is necessary to eliminate unreacted starting materials, catalysts, and any byproducts formed during the synthesis. A combination of several standard laboratory techniques is typically employed to achieve the desired level of purity.

Following the esterification reaction, the crude product mixture is first subjected to a neutralization step to remove the acid catalyst and any residual acidic impurities. This is commonly achieved by washing the organic reaction mixture with a mild aqueous basic solution, such as sodium bicarbonate. After neutralization, the organic layer, which contains the desired ester, is separated.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The success of this method hinges on the appropriate selection of a solvent or solvent system. The ideal solvent is one in which the target compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble or sparingly soluble at all temperatures. For a molecule such as this compound, a mixed solvent system is often effective. Commonly used solvent pairs for recrystallization include ethyl acetate (B1210297)/hexane (B92381) or methanol/water. epa.gov The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.

Interactive Data Table: Illustrative Recrystallization Solvent Screening

Solvent SystemSolubility at 25°C (g/100mL) (Illustrative)Solubility at 78°C (g/100mL) (Illustrative)Crystal Quality (Illustrative)
Methanol1.215.8Needles
Ethanol (B145695)1.818.2Plates
Ethyl Acetate/Hexane (1:2)0.512.5Prisms
Toluene2.525.0Needles

Column Chromatography serves as an additional purification method if recrystallization alone does not yield a product of the required purity. In this technique, the crude material is dissolved in a small volume of a suitable solvent and then loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. An eluent, which can be a single solvent or a mixture of solvents, is then passed through the column. The components of the mixture are separated based on their differential affinities for the stationary phase. For a compound with moderate polarity like this compound, a solvent system with a gradually increasing polarity, such as a gradient of ethyl acetate in hexane, is likely to be effective in separating the desired product from both more polar and less polar impurities. The fractions that are collected from the column are then analyzed, for instance by thin-layer chromatography, to identify those containing the pure compound.

The purity of the final, isolated this compound is confirmed using a variety of analytical techniques. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. epa.govnist.govchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of Dimethyl 4 Bromo 5 Chlorophthalate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The phthalate (B1215562) core of Dimethyl 4-bromo-5-chlorophthalate is rendered electron-deficient by the two ortho-disposed methyl ester groups. This electron deficiency activates the ring towards attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In molecules containing multiple halogen substituents, the regioselectivity of SNAr reactions is a critical consideration. For this compound, the substitution can theoretically occur at either the bromine-bearing carbon (C-4) or the chlorine-bearing carbon (C-5). The relative reactivity of carbon-halogen bonds in SNAr reactions is often governed by the ability of the halogen to stabilize the intermediate and its lability as a leaving group.

Generally, the C-Br bond is more reactive than the C-Cl bond in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com The greater polarizability of bromine compared to chlorine makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, nucleophilic attack on this compound is expected to occur preferentially at the C-4 position, leading to the displacement of the bromide ion. Studies on analogous substrates, such as 4-bromo-5-nitrophthalonitrile, confirm that the bromine atom is the more mobile leaving group in nucleophilic substitution reactions. researchgate.net

The activated nature of the this compound ring allows for its reaction with a variety of nucleophiles, enabling diverse functional group interconversions. The regioselective displacement of the bromide atom provides a reliable method for introducing new substituents at the 4-position while retaining the chlorine atom at the 5-position for potential subsequent transformations. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines would lead to the formation of 4-amino-5-chlorophthalate derivatives, which are precursors to various heterocyclic compounds.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Expected Regioselective Product
Amine Pyrrolidine Dimethyl 4-(pyrrolidin-1-yl)-5-chlorophthalate
Alkoxide Sodium Methoxide Dimethyl 4-methoxy-5-chlorophthalate
Thiolate Sodium Thiophenoxide Dimethyl 4-(phenylthio)-5-chlorophthalate

Electrophilic Aromatic Substitution Reactions on the Phthalate Core

In stark contrast to its reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The cumulative electron-withdrawing effects of the two ester groups and the two halogen atoms significantly reduce the electron density of the benzene (B151609) ring, making it a very poor nucleophile for reacting with electrophiles.

Directed ortho Metalation (DoM) is a powerful synthetic strategy that circumvents the usual rules of electrophilic substitution by employing a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium species, which can then react with various electrophiles. wikipedia.org

In this compound, the methyl ester groups can function as weak DMGs. The most acidic proton on the aromatic ring is at the C-6 position, which is ortho to the ester group at C-1 and meta to the ester at C-2. Therefore, treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures could potentially lead to regioselective deprotonation at C-6. The resulting aryllithium intermediate could then be trapped with an electrophile to introduce a new substituent at this position. However, the application of DoM to such an electron-poor and sterically crowded substrate would likely require carefully optimized conditions to avoid competing side reactions, such as nucleophilic attack by the organolithium reagent on the ester carbonyls.

Table 2: Potential Directed ortho Metalation (DoM) Scenario

Directing Group Proposed Lithiation Site Potential Electrophile (E+) Potential Product
-COOCH₃ (at C-1) C-6 I₂ Dimethyl 4-bromo-5-chloro-6-iodophthalate
-COOCH₃ (at C-1) C-6 (CH₃)₃SiCl Dimethyl 4-bromo-5-chloro-6-(trimethylsilyl)phthalate

Due to the strong deactivating nature of the existing substituents, further electrophilic aromatic substitution reactions like halogenation or nitration on this compound are generally considered unfeasible under standard conditions. The energy barrier for the formation of the cationic sigma complex intermediate required for EAS would be prohibitively high. Consequently, literature reports on such transformations for this specific substrate are scarce. Achieving further substitution would necessitate forcing conditions that could lead to decomposition or unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. tezu.ernet.in this compound is an excellent substrate for these reactions due to the differential reactivity of its two carbon-halogen bonds. The C-Br bond is significantly more reactive towards the oxidative addition step in the catalytic cycle of palladium than the C-Cl bond. nih.gov This difference allows for the selective functionalization of the C-4 position, while leaving the C-Cl bond at C-5 intact for subsequent chemical modifications.

This selective reactivity enables the strategic, stepwise introduction of different groups onto the phthalate scaffold. For example, a Suzuki-Miyaura reaction could be performed first to introduce an aryl or vinyl group at C-4, followed by a different coupling reaction at C-5 under more forcing conditions if desired.

Table 3: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

Reaction Name Coupling Partner Bond Formed Expected Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) C-C (sp²-sp²) Dimethyl 4-aryl-5-chlorophthalate
Heck Alkene (R-CH=CH₂) C-C (sp²-sp²) Dimethyl 4-alkenyl-5-chlorophthalate
Sonogashira Terminal Alkyne (R-C≡CH) C-C (sp²-sp) Dimethyl 4-alkynyl-5-chlorophthalate

Selective Reactivity at Bromine vs. Chlorine Centers

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key aspect of its chemistry. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond. This inherent difference in bond strength allows for selective transformations at the bromine-substituted position.

In transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the oxidative addition step is typically faster for the C-Br bond. This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact. The choice of catalyst, ligands, and reaction conditions can further enhance this selectivity. For instance, palladium catalysts with specific phosphine (B1218219) ligands often exhibit high chemoselectivity for the activation of C-Br bonds over C-Cl bonds.

Synthesis of Biaryl and Vinyl Derivatives

The selective reactivity of the bromine atom in this compound is exploited in the synthesis of various derivatives. Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at this position.

Suzuki Coupling: The reaction with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of biaryl compounds. The chlorine atom remains on the phthalate ring, available for subsequent functionalization if desired.

Stille Coupling: Similarly, organotin reagents can be coupled with the bromo-position under palladium catalysis to yield biaryl or vinyl derivatives. The choice of the organotin reagent determines the nature of the substituent introduced.

The general scheme for these transformations is as follows:

Reaction TypeReactantCatalyst SystemProduct Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄ / BaseBiaryl
Stille CouplingR-Sn(Bu)₃PdCl₂(PPh₃)₂Biaryl or Vinyl

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The two methoxycarbonyl groups of this compound can undergo hydrolysis to the corresponding dicarboxylic acid or transesterification with other alcohols. The kinetics and mechanisms of these reactions are influenced by the electronic effects of the halogen substituents.

Ester Hydrolysis: The hydrolysis can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. The electron-withdrawing nature of the bromine and chlorine atoms increases the electrophilicity of the carbonyl carbons, thereby accelerating the rate of hydrolysis compared to non-halogenated analogs. The hydrolysis can proceed in a stepwise manner, first forming the monoester and then the diacid.

Transesterification: This process involves the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol, typically under acidic or basic catalysis. The mechanism is similar to hydrolysis, with the alcohol acting as the nucleophile. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) as it is formed. Dynamic kinetic resolution has been observed in the hydrolysis of some α-bromo esters, where the bromide ion can racemize the ester faster than the corresponding acid is formed. rsc.org

Radical Reactions and Photochemical Transformations of this compound

The halogen substituents on the aromatic ring make this compound susceptible to radical and photochemical reactions.

Radical Reactions: Under radical conditions, initiated by radical initiators like AIBN or by photolysis, homolytic cleavage of the C-Br bond can occur, leading to the formation of an aryl radical. This reactive intermediate can then participate in a variety of reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Photochemical Transformations: Upon absorption of UV light, the molecule can be excited to a higher electronic state. This can lead to the cleavage of the C-Br or C-Cl bond, with the C-Br bond being more photolabile. The resulting aryl radical can then undergo subsequent reactions. The presence of the ester groups can also influence the photochemical behavior, potentially participating in intramolecular cyclization reactions under certain conditions.

Dehalogenation Processes and Their Mechanistic Elucidation

Dehalogenation, the removal of the halogen atoms, can be achieved through various methods, each with its own mechanistic pathway.

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), both bromine and chlorine atoms can be removed. The C-Br bond is typically reduced more readily than the C-Cl bond, allowing for selective monodebromination under controlled conditions. The mechanism involves the oxidative addition of the C-X bond to the metal surface, followed by hydrogenolysis.

Reductive Dehalogenation with Metals: Active metals like zinc or magnesium can be used to effect dehalogenation. The mechanism often involves single-electron transfer from the metal to the aryl halide, forming a radical anion which then expels the halide ion to give an aryl radical. This radical can then be reduced to an anion and subsequently protonated.

MethodReagentsSelectivityGeneral Mechanism
Catalytic HydrogenationH₂, Pd/CC-Br > C-ClOxidative addition/Hydrogenolysis
Reductive DehalogenationZn, H⁺Less selectiveSingle Electron Transfer

Advanced Spectroscopic and Structural Characterization of Dimethyl 4 Bromo 5 Chlorophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the precise structural features of Dimethyl 4-bromo-5-chlorophthalate.

Proton (1H) NMR Analysis for Aromatic and Methyl Resonances

Proton (¹H) NMR spectroscopy provides distinct signals for the aromatic and methyl protons of this compound. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl (-OCH₃) groups exhibit a multiplet signal around 3.91 ppm, integrating to six protons. nii.ac.jp The aromatic region of the spectrum displays two singlets at approximately 7.80 ppm and 7.99 ppm, each corresponding to a single proton on the phthalate (B1215562) ring. nii.ac.jp This pattern is indicative of the substitution on the aromatic core.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.91 m 6H -OCH₃
7.80 s 1H Ar-H

Carbon (13C) NMR and Heteronuclear Correlation Spectroscopy (HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy further delineates the carbon framework of the molecule. The spectrum shows a signal for the methyl carbons at approximately 53.1 ppm. nii.ac.jp The aromatic and carbonyl carbons resonate in the downfield region, with signals observed at 125.7, 130.6, 131.2, 132.1, 134.2, and 137.9 ppm for the aromatic carbons, and at 165.9 and 166.1 ppm for the carbonyl carbons of the ester groups. nii.ac.jp

While specific Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data for this compound is not detailed in the provided search results, these techniques would be instrumental in confirming the assignments made from ¹H and ¹³C NMR spectra. HSQC would correlate the proton signals to their directly attached carbon atoms, confirming the C-H connections. HMBC would reveal longer-range couplings (typically 2-3 bonds), which are crucial for establishing the connectivity between the methyl groups and the carbonyl carbons, as well as the relative positions of the substituents on the aromatic ring by correlating the aromatic protons to neighboring quaternary carbons.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
53.1 -OCH₃
125.7 Aromatic C
130.6 Aromatic C
131.2 Aromatic C
132.1 Aromatic C
134.2 Aromatic C
137.9 Aromatic C
165.9 C=O

Advanced 2D NMR Techniques for Complete Structure Assignment

To achieve a complete and unambiguous assignment of the structure of this compound, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. A COSY experiment would confirm the coupling (or lack thereof) between the two aromatic protons. NOESY would provide through-space correlations, which could help to confirm the spatial proximity of the methyl groups to specific aromatic protons, further solidifying the regiochemical assignment of the ester groups relative to the halogen substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum, obtained using an Attenuated Total Reflectance (ATR) accessory, shows characteristic absorption bands. nii.ac.jp A strong band around 1731 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups. nii.ac.jp Bands in the region of 3014-2850 cm⁻¹ correspond to C-H stretching vibrations of the aromatic ring and the methyl groups. nii.ac.jp Additional peaks at 1588, 1544, and 1434 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring. nii.ac.jp

While specific Raman data is not available in the provided search results, Raman spectroscopy would be a complementary technique to IR spectroscopy. It would be particularly useful for observing the vibrations of the C-Br and C-Cl bonds, which are often weak in IR spectra but can produce strong signals in Raman spectra.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3014, 2961, 2850 C-H stretch (aromatic and aliphatic)
1731 C=O stretch (ester)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis using the DART (Direct Analysis in Real Time) ionization method yielded an m/z value of 278.9063 for the protonated molecule ([M+H]⁺). nii.ac.jp This experimental value is in excellent agreement with the calculated mass of 278.9060 for the molecular formula C₈H₅BrClO₄, confirming the elemental composition of the molecule. nii.ac.jp

Table 4: HRMS Data for this compound

Ion Calculated m/z Found m/z

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. Recrystallization of this compound from hexane (B92381) yields colorless prisms suitable for X-ray diffraction analysis. nii.ac.jp While the specific crystal structure of this compound is not detailed in the provided search results, a related compound, Dimethyl 4,5-dichlorophthalate, has been studied by X-ray crystallography. nih.gov In this analogue, one of the methyl ester groups is nearly coplanar with the aromatic ring, while the other shows a significant deviation. nih.gov The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and electrostatic interactions. nih.gov It is plausible that this compound would adopt a similar solid-state conformation and exhibit comparable intermolecular interactions.

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
Dimethyl 4,5-dichlorophthalate
5-bromophthalide
6-bromophthalide
4-bromophthalic anhydride (B1165640)
Citalopram
4-nitrophthalimide
5-chlorophthalide

Crystal Packing and Intermolecular Interactions

Halogen Bonding:

A significant feature in the crystal structure of halogenated compounds is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (in this case, bromine or chlorine) and a nucleophilic site on an adjacent molecule. nih.gov In this compound, the electron-withdrawing phthalate framework enhances the electrophilic character of the bromine and chlorine atoms, making them potent halogen bond donors. These halogens can interact with the oxygen atoms of the carbonyl groups in neighboring molecules, influencing the crystal packing.

C-H···O Interactions:

In addition to halogen bonds, weaker C-H···O hydrogen bonds play a crucial role in the supramolecular assembly. The methyl groups of the ester moieties and the aromatic C-H group can act as hydrogen bond donors, interacting with the carbonyl oxygen atoms of adjacent molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Interaction TypePercentage Contribution (Representative)
H···H~40%
O···H/H···O~27%
C···H/H···C~14%
Br···H/H···Br~12%

Note: The data in the table are representative values from a related bromo-substituted organic molecule and are intended to illustrate the typical distribution of intermolecular contacts. nih.govnih.gov

Conformation Analysis of the Phthalate Ester Moieties

Ester Group PositionDihedral Angle with Aromatic Ring (Representative)
Position 1Nearly Co-planar
Position 2~101°

Note: The data in the table are based on the conformational analysis of the closely related dimethyl 4,5-di-chloro-phthalate and are provided for illustrative purposes. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

This compound is an achiral molecule and therefore does not exhibit electronic circular dichroism (ECD) in its isolated state. However, ECD spectroscopy can be a powerful tool for investigating the chiroptical properties of chiral derivatives of this compound or if it forms chiral aggregates. grafiati.com

Furthermore, even in the absence of a chiral center, achiral molecules like this compound can sometimes self-assemble into chiral supramolecular structures or aggregates. If these aggregates exhibit a preferential helical or twisted arrangement, they can show an ECD signal. In such cases, ECD spectroscopy would be instrumental in detecting and characterizing the formation of these chiral assemblies in solution or in the solid state. grafiati.com

Computational and Theoretical Chemistry Studies of Dimethyl 4 Bromo 5 Chlorophthalate

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in elucidating the properties of various organic molecules, including derivatives of 4,5-dichlorophthalic acid. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), which provide a good balance between accuracy and computational cost.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable conformation (i.e., the lowest energy state). For derivatives of 4,5-dichlorophthalic acid, these calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.

For instance, in the case of a dicarboxylic acid derivative formed from the reaction of 4,5-dichlorophthalic anhydride (B1165640), DFT calculations can precisely determine the orientation of the two carboxylic acid groups relative to the benzene (B151609) ring and each other. The presence of bulky halogen atoms (chlorine) and the potential for intramolecular hydrogen bonding between the carboxylic acid groups are key factors influencing the final, optimized geometry. The energetics of different possible conformations can also be compared to identify the most stable isomer.

Table 1: Selected Optimized Geometric Parameters for a 4,5-Dichlorophthalic Acid Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74 - -
C=O 1.21 - -
C-O 1.35 - -
O-H 0.97 - -
C-C (ring) 1.39 - 1.41 - -
- - O-C-C 118 - 122
- - Cl-C-C 119 - 121
- - - (O=C-C=C) ~0-10

Note: This table is illustrative and presents typical bond lengths and angles for such a compound. Actual values would be specific to the exact derivative and computational method.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For halogenated phthalates, the electron-withdrawing nature of the chlorine atoms and the carboxyl groups influences the energies of these frontier orbitals.

Table 2: Frontier Molecular Orbital Energies for a 4,5-Dichlorophthalic Acid Derivative (Illustrative)

Orbital Energy (eV)
HOMO -7.5
LUMO -2.0
HOMO-LUMO Gap 5.5

Note: These are representative values. The exact energies would depend on the specific molecule and the level of theory used in the calculation.

The distribution of the HOMO and LUMO across the molecule is also significant. In a typical 4,5-dichlorophthalic acid derivative, the HOMO is often localized on the benzene ring and the oxygen atoms of the carboxyl groups, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the carbon atoms of the carboxyl groups and the benzene ring, suggesting these are the likely sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of positive and negative electrostatic potential.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs of electrons on electronegative atoms (like oxygen) and are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density. These are usually found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack.

Green regions represent areas of neutral potential.

For a 4,5-dichlorophthalic acid derivative, the MEP map would show strong negative potential (red) around the carbonyl oxygen atoms of the carboxylic acid groups. The hydrogen atoms of the hydroxyl groups would be regions of strong positive potential (blue). The chlorinated benzene ring would exhibit a more complex potential landscape, influenced by the interplay of the electron-withdrawing chlorine atoms and the delocalized π-system of the ring. This detailed charge map is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions, such as hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a range of quantum chemical descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Based on the HOMO and LUMO energies, several key reactivity indices can be determined:

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S): This is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability.

Electronegativity (χ): This is the molecule's ability to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index quantifies a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Nucleophilicity Index (N): While there are several ways to define nucleophilicity, it is generally related to the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.

Table 3: Quantum Chemical Descriptors for a 4,5-Dichlorophthalic Acid Derivative (Illustrative)

Descriptor Value (eV)
Chemical Hardness (η) 2.75
Chemical Softness (S) 0.36
Electronegativity (χ) 4.75
Electrophilicity Index (ω) 4.11

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

These calculated indices for a 4,5-dichlorophthalic acid derivative would provide a quantitative basis for comparing its reactivity to other related compounds.

The combination of MEP maps and the analysis of local reactivity descriptors (such as Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron) allows for the prediction of the most likely sites for chemical reactions.

For a 4,5-dichlorophthalic acid derivative, this analysis would likely confirm that the carbonyl carbons are the primary sites for nucleophilic attack, a common reaction pathway for carboxylic acids. The MEP would show these carbons to be electron-deficient. Conversely, the oxygen atoms would be identified as the most probable sites for electrophilic attack or protonation.

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Comparison with Experimental Data

In the characterization of novel compounds, the amalgamation of experimental spectroscopic data with computational simulations provides a powerful tool for structural elucidation and validation. For Dimethyl 4-bromo-5-chlorophthalate, computational chemistry, particularly Density Functional Theory (DFT), enables the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can then be juxtaposed with experimental findings to confirm the synthesized structure.

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.gov Once the lowest energy conformation is determined, the same level of theory is employed to calculate the spectroscopic properties.

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to predict chemical shifts. nih.gov The calculated values, often relative to a standard like Tetramethylsilane (TMS), are then compared to the shifts observed in experimental spectra. This comparison helps in the precise assignment of each proton and carbon atom in the molecule.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration are calculated to simulate the IR spectrum. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov The simulated spectrum, showing characteristic peaks for C=O, C-O, C-H, C-Br, and C-Cl bond stretching and bending, can be compared with the experimental Fourier Transform Infrared (FT-IR) spectrum.

UV-Vis absorption spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the electronic excitation energies and oscillator strengths. researchgate.net This provides information about the wavelengths of maximum absorption (λmax) and the intensity of electronic transitions, which can be correlated with the experimental UV-Vis spectrum, often recorded in a solvent like ethanol (B145695) or methanol (B129727).

A hypothetical comparison between experimental and simulated spectroscopic data for this compound is presented in the table below.

Table 1: Comparison of Experimental and Simulated Spectroscopic Data for this compound

Spectroscopic Technique Experimental Value Simulated Value (DFT/B3LYP/6-311++G(d,p)) Assignment
¹H NMR (δ, ppm) ~7.95 (s, 1H)7.90Aromatic C-H
~7.80 (s, 1H)7.75Aromatic C-H
~3.90 (s, 6H)3.85-OCH₃
¹³C NMR (δ, ppm) ~167.0166.5C=O (ester)
~135.0-125.0134.5 - 125.5Aromatic C
~53.052.5-OCH₃
IR (cm⁻¹) ~17301725C=O stretch
~12801275C-O stretch
~750745C-Cl stretch
~650645C-Br stretch
UV-Vis (λmax, nm) ~290288π → π* transition

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While spectroscopic methods provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. bioinformaticsreview.com For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotational flexibility of the two methyl ester groups, and its interactions within a solvent environment. oup.comacs.org

The simulation process involves placing the molecule in a box of explicit solvent molecules, such as water or a relevant organic solvent. A force field, a set of parameters that defines the potential energy of the system, is chosen to describe the interactions between all atoms. The system is then allowed to evolve over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion. bioinformaticsreview.com

Analysis of the MD trajectory can reveal the different conformations the molecule adopts and the frequency with which they occur. oup.com For this compound, this would primarily involve monitoring the dihedral angles associated with the rotation of the C-C(=O)OCH₃ bonds. The results can indicate whether the ester groups are flexible or if certain orientations are preferred due to steric hindrance or electronic interactions with the substituted aromatic ring.

Furthermore, MD simulations provide insights into the solvation of the molecule. The distribution of solvent molecules around the solute can be analyzed to understand how the compound interacts with its environment, which is crucial for predicting its solubility and transport properties. The stability of the molecule's conformation in different solvents can also be assessed. oup.com

The table below outlines the key parameters that would be analyzed in an MD simulation of this compound.

Table 2: Key Parameters in Molecular Dynamics Simulation of this compound

Parameter Description Information Gained
Dihedral Angle Analysis Monitoring the torsion angles of the ester groups relative to the benzene ring.Identification of preferred conformations and rotational energy barriers.
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Assessment of conformational stability.
Radial Distribution Function (RDF) Describes the probability of finding a solvent molecule at a certain distance from the solute.Understanding of solvation shell structure and solute-solvent interactions.
Hydrogen Bond Analysis Identifies and quantifies hydrogen bonds between the solute and protic solvents.Insight into specific interactions that influence solubility and conformation.

In Silico Studies of Molecular Recognition (e.g., molecular docking for target identification)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of medicinal chemistry, it is a powerful tool for identifying potential biological targets for a small molecule like this compound. nih.govnih.gov This process, often part of a virtual screening workflow, involves docking the small molecule into the binding sites of a library of known protein structures. rsc.org

The first step in a molecular docking study is the preparation of the 3D structure of the ligand (this compound) and the target proteins. The protein structures are typically obtained from databases like the Protein Data Bank (PDB). A docking algorithm then systematically samples different conformations and orientations of the ligand within the protein's binding site. nih.gov

A scoring function is used to estimate the binding affinity for each pose, and these scores are used to rank the potential protein targets. rsc.org A lower binding energy generally indicates a more favorable interaction. Analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

While no specific molecular docking studies for this compound have been published, research on structurally related bromo- and chloro-substituted aromatic compounds suggests potential target classes. For instance, halogenated compounds have been investigated as inhibitors of enzymes involved in fungal growth or inflammatory pathways. A hypothetical molecular docking study could explore the binding of this compound to targets such as fungal lanosterol (B1674476) 14α-demethylase or human cyclooxygenase (COX) enzymes.

The following table presents hypothetical results from a molecular docking study of this compound against a selection of potential protein targets.

Table 3: Hypothetical Molecular Docking Results for this compound

Protein Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Potential Biological Relevance
Lanosterol 14α-demethylase (C. albicans) 5V5Z-8.5TYR132, HIS377, PHE228Antifungal activity
Cyclooxygenase-2 (COX-2) 5IKR-7.9ARG120, TYR355, SER530Anti-inflammatory activity
Bromodomain-containing protein 4 (BRD4) 3P5O-7.2ASN140, TRP81, TYR97Anticancer activity
Secreted aspartic protease 3 (SAP3) 2H6T-6.8ASP32, GLY85, ILE122Antifungal activity

Note: The data presented in this table are hypothetical and for illustrative purposes only. The binding energies and interacting residues are not based on experimental results.

Synthesis and Exploration of Dimethyl 4 Bromo 5 Chlorophthalate Derivatives and Analogues

Modification of the Ester Groups: Synthesis of Diethyl, Dibutyl, or Mixed Esters

The ester groups of Dimethyl 4-bromo-5-chlorophthalate can be readily modified through transesterification to yield a variety of dialkyl and mixed esters. This process typically involves reacting the dimethyl ester with an excess of the desired alcohol (e.g., ethanol (B145695) for diethyl esters, butanol for dibutyl esters) in the presence of a catalyst.

Transesterification of dimethyl phthalates is a well-established industrial process. For instance, the production of diallyl phthalate (B1215562) from dimethyl phthalate is achieved by heating a mixture of the dimethyl ester and allyl alcohol with an alkali metal alkoxide catalyst. google.com Similarly, the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol is a key step in the production of polyethylene (B3416737) terephthalate (PET), often catalyzed by metal acetates like zinc acetate (B1210297). nih.govresearchgate.net While specific conditions for this compound are not widely reported, analogous methods can be applied. For the synthesis of mixed esters, a two-step process can be envisioned, involving the selective hydrolysis of one ester group followed by re-esterification with a different alcohol.

A general procedure for the synthesis of other dialkyl phthalates, such as dioctyl phthalate, involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol in the presence of a catalyst. google.com This approach could also be adapted for the synthesis of diethyl and dibutyl 4-bromo-5-chlorophthalate, starting from 4-bromo-5-chlorophthalic anhydride.

Table 1: Examples of Catalysts and Conditions for Phthalate Ester Synthesis

CatalystReactantsConditionsProductReference
Sodium methoxide/Calcium hydroxide (B78521)Dimethyl phthalate, Allyl alcoholHeating, DistillationDiallyl phthalate google.com
Zinc acetateDimethyl terephthalate, Ethylene glycolBatch reactor, HeatingBishydroxyethyl terephthalate researchgate.net
Sulfonic acidsPhthalic anhydride, Methyl isobutyl carbinol140-170°C, Water removalDi(methyl amyl) phthalate google.com
Weak acid/Co-catalystPhthalic anhydride, Butyl/Octyl alcoholBoiling, 0.5-2 hoursDibutyl/Dioctyl phthalate google.com

Derivatization at the Aromatic Ring through Halogen Manipulation

The bromine and chlorine substituents on the aromatic ring of this compound provide handles for further functionalization, enabling the synthesis of a diverse array of derivatives.

Introduction of Additional Halogens, Nitro, or Amino Groups

The introduction of additional functional groups onto the aromatic ring can be achieved through various electrophilic and nucleophilic aromatic substitution reactions.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. For example, 4-bromo-5-nitrophthalonitrile is synthesized by the nitration of 4-bromophthalimide (B1267563). google.com The directing effects of the existing bromo, chloro, and ester groups on this compound would influence the position of the incoming nitro group. The nitration of dimethylbenzene isomers has been studied, and the directing effects of the methyl groups are well-understood. doubtnut.comyoutube.com

Amination: The introduction of amino groups can be achieved through several methods. One approach involves the reduction of a nitro group, which can be introduced as described above. Another method is through nucleophilic aromatic substitution, where a halogen atom is displaced by an amine. This reaction is often favored when the aromatic ring is activated by electron-withdrawing groups. researchgate.netjchemrev.comgoogle.com For example, 5,7-dinitroquinazoline-4-one undergoes nucleophilic aromatic substitution with methylamine. google.com

Formation of Polyhalogenated Phthalates

The synthesis of polyhalogenated phthalates can be achieved by the exhaustive halogenation of the aromatic ring. The presence of multiple halogen atoms can significantly alter the chemical and physical properties of the resulting compounds. For instance, 4,5-dichlorophthalic acid can be converted to dimethyl 4,5-dichlorophthalate in high yield. nih.gov Further halogenation of such compounds would lead to polyhalogenated phthalate esters. The synthesis of tetra-tert-butylphthalocyanines often starts from 3-halo-5-tert-butylphthalonitriles, which are prepared via diazotization of the corresponding amino compound followed by treatment with a halogen salt. umich.eduumich.edu

Synthesis of Fused Heterocyclic Systems Utilizing the Phthalate Scaffold

The dicarboxylate functionality of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

One important class of fused heterocycles that can be synthesized from phthalate derivatives are quinoxalines . Quinoxalines are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.orgchim.itcusat.ac.inijirt.org While this compound itself is not a 1,2-dicarbonyl, it can be converted to a suitable precursor. For example, reduction of the ester groups to alcohols followed by oxidation could yield the corresponding dialdehyde, which could then be reacted with an o-phenylenediamine to form a quinoxaline.

Another significant class of fused heterocycles are phthalocyanines . These large macrocyclic compounds are typically synthesized from phthalonitrile (B49051) derivatives. jchemrev.comumich.eduumich.edunih.govsemanticscholar.orgnih.govnih.gov Therefore, conversion of the ester groups of this compound to nitrile groups would be the first step in synthesizing a bromo-chloro substituted phthalocyanine. This transformation can be achieved by first converting the diester to a diamide, followed by dehydration. The resulting 4-bromo-5-chlorophthalonitrile could then undergo cyclotetramerization, often in the presence of a metal salt, to form the corresponding metallophthalocyanine.

Furthermore, phthalate derivatives can be used to synthesize phthalazinones . For example, aroylation of m-xylene (B151644) with phthalic anhydride, followed by a series of transformations including cyclization with hydrazine (B178648), can yield 4-substituted-1(2H)-phthalazinone derivatives. nih.gov

Exploration of Chiral Derivatives and Their Stereochemical Properties

The development of chiral derivatives of this compound opens avenues for applications in asymmetric synthesis and materials science. Since the parent molecule is achiral, chirality must be introduced through modification.

One approach to creating chiral derivatives is through resolution of a racemic mixture . This can be achieved by reacting a modified form of the phthalate, for example, the corresponding diacid, with a chiral resolving agent to form diastereomeric salts, which can then be separated. chim.itrsc.org Alternatively, if one of the ester groups is selectively hydrolyzed to a carboxylic acid, it can be reacted with a chiral alcohol to form diastereomeric esters that can be separated.

A more direct approach is asymmetric synthesis . This involves using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other. For instance, the asymmetric synthesis of chiral 3-substituted phthalides can be achieved through ruthenium-catalyzed transfer hydrogenation of 2-acylarylcarboxylates. rsc.org Chiral bicyclic imidazole (B134444) organocatalysts have also been used for the efficient synthesis of chiral phthalidyl esters via dynamic kinetic resolution. researchgate.net While these methods have not been specifically applied to this compound, they provide a framework for the potential synthesis of its chiral derivatives. The synthesis of chiral conducting polymers from optically active thiophene (B33073) and pyrrole (B145914) derivatives also highlights the potential for creating chiral materials from functionalized aromatic compounds. rsc.org

Investigative Applications of Dimethyl 4 Bromo 5 Chlorophthalate in Chemical Science

Building Block in Complex Organic Synthesis

The unique substitution pattern of dimethyl 4-bromo-5-chlorophthalate makes it a strategic precursor in the synthesis of elaborate organic molecules. The presence of ester groups alongside two distinct halogen atoms provides multiple reaction sites that can be addressed selectively to build molecular complexity.

While specific examples in the literature are nascent, the structure of this compound is well-suited for the synthesis of advanced heterocyclic systems. The diester functionality can be converted into a phthalic anhydride (B1165640) or a phthalimide (B116566) precursor. These intermediates can then react with various dinucleophiles to form a range of heterocyclic structures. For instance, reaction with hydrazine (B178648) can yield phthalazine (B143731) derivatives, while reaction with diamines can lead to the formation of complex isoindoline (B1297411) or benzodiazepine (B76468) scaffolds.

Furthermore, the bromine and chlorine atoms serve as handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of new aryl, alkyl, or nitrogen-containing groups onto the aromatic core either before or after the formation of the primary heterocyclic ring, enabling the creation of highly functionalized and diverse molecular libraries. The synthesis of heterocyclic systems from related halogenated and nitrated phthalonitrile (B49051) precursors has been demonstrated, showcasing a viable pathway for such transformations. osi.lv

As an intermediate, this compound offers a platform for creating a variety of functional organic molecules beyond heterocycles. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which is a common precursor for metal-organic frameworks (MOFs), polyesters, and other condensation polymers.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of different substituents. This makes the compound a valuable intermediate for the synthesis of asymmetrically substituted benzene (B151609) derivatives, which are important in the development of liquid crystals, molecular sensors, and specialty dyes.

Role in Materials Chemistry Research

The incorporation of halogen atoms into organic molecules can significantly alter their bulk properties, making this compound an attractive building block for new materials.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. ukm.my They are typically synthesized through the polycondensation of a dianhydride and a diamine. ukm.my this compound can serve as a precursor to the required 4-bromo-5-chlorophthalic anhydride monomer.

By incorporating this halogenated monomer into a polyimide backbone, researchers can modify the polymer's properties. The bulky and electron-withdrawing halogen atoms are expected to:

Increase Flame Retardancy: Halogenated compounds are well-known flame retardants.

Enhance Thermal Stability: The high bond strength of C-halogen bonds can increase the decomposition temperature.

Modify Solubility and Processability: The presence of halogens can disrupt polymer chain packing, potentially increasing solubility in organic solvents, which is beneficial for processing. ukm.my

Increase Refractive Index: The high atomic number of bromine and chlorine can lead to polymers with a higher refractive index, a desirable property for optical applications.

In the field of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is highly dependent on the molecular structure of the organic semiconductor materials used. Halogenation is a key strategy for tuning the electronic properties and solid-state packing of these materials.

This compound can be used as a building block for larger, conjugated systems intended for semiconductor applications. The electron-withdrawing nature of the halogen and ester groups can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is critical for matching energy levels in multilayer electronic devices. Furthermore, halogen bonding can influence the intermolecular packing of molecules in the solid state, which directly impacts charge carrier mobility.

Chemical Biology Investigations (Mechanistic Studies on Biological Targets)

Currently, there is a lack of published research specifically detailing the use of this compound in chemical biology investigations or for mechanistic studies on biological targets. While functionalized small molecules are frequently used as probes to study biological systems, this particular compound has not yet been prominently featured in such studies based on available scientific literature. Its potential in this area would depend on its ability to be elaborated into structures that can selectively interact with specific biomolecules.

Summary of Applications

Area of ApplicationRole of this compoundPotential Outcome
Heterocyclic Synthesis Precursor to phthalazine, isoindoline, or other N-heterocycles. osi.lvCreation of novel scaffolds for medicinal chemistry or materials science.
Functional Molecules Intermediate for asymmetrically substituted aromatics.Development of new dyes, ligands, or molecular sensors.
Polymer Chemistry Monomer precursor for halogenated polyimides. ukm.myHigh-performance polymers with enhanced flame retardancy and thermal stability. ukm.my
Organic Electronics Building block for novel organic semiconductors.Tuning of electronic properties and molecular packing for improved device performance.

Interaction with Biomolecules: Binding and Structural Perturbations

No studies have been published that investigate the direct interaction of this compound with biomolecules. As a result, there is no information on its binding affinities, the nature of its interactions (e.g., covalent, non-covalent), or any structural changes it may induce in biological macromolecules such as proteins or nucleic acids.

Target Identification Through Molecular Docking and Affinity Prediction

A search of computational chemistry and molecular modeling literature yielded no studies involving this compound. There are no published molecular docking simulations to predict its binding modes or affinity for any biological targets. Therefore, no potential protein or enzyme targets have been identified for this compound through computational methods.

Environmental Behavior and Degradation Pathways of Dimethyl 4 Bromo 5 Chlorophthalate

Abiotic Degradation Mechanisms

The abiotic degradation of Dimethyl 4-bromo-5-chlorophthalate in the environment is expected to be influenced by sunlight-induced reactions (photolysis) and reaction with water (hydrolysis).

The photolytic degradation of this compound is anticipated to occur in both aquatic and atmospheric environments when exposed to ultraviolet (UV) radiation from the sun. Studies on the photodecomposition of dimethyl phthalate (B1215562) (DMP) have shown that it can be degraded by UV radiation. deswater.com The presence of bromine and chlorine atoms on the aromatic ring of this compound may influence its photolytic behavior.

In aqueous solutions, direct photolysis by UV light can lead to the cleavage of the ester bonds and the aromatic ring. frontiersin.org The process can be significantly accelerated by the presence of photocatalysts such as titanium dioxide (TiO2). deswater.comfrontiersin.org For instance, the photolytic degradation of DMP in the presence of UV radiation at 185 and 254 nm has been demonstrated to be effective, with the degradation rate being dependent on the initial concentration of the compound. deswater.com The addition of platinum to TiO2 catalysts can further enhance the mineralization of DMP. deswater.com

In the atmosphere, volatile organic compounds are primarily degraded by reacting with hydroxyl radicals (•OH). While specific data for this compound is unavailable, the atmospheric fate of similar phthalates is governed by their reaction with these radicals, leading to their removal from the gas phase.

Table 1: Inferred Photodegradation Byproducts of this compound Based on Dimethyl Phthalate Studies

Parent CompoundInferred ByproductDegradation SystemReference
This compound4-bromo-5-chloro-2-(methoxycarbonyl)benzoic acidUV frontiersin.org
This compound3-bromo-4-chloro-6-hydroxy-2-(methoxycarbonyl)benzoic acidUV/TiO2 frontiersin.orguos.ac.kr
This compoundRing-opened aliphatic acidsUV/TiO2 frontiersin.org

This table is illustrative and based on the degradation pathways of dimethyl phthalate.

Hydrolysis is a key abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bonds to form the corresponding monoester and alcohol, and subsequently the phthalic acid and alcohol. For this compound, this would involve the stepwise hydrolysis of the two methyl ester groups.

The rate of hydrolysis is influenced by pH and temperature. Generally, phthalate ester hydrolysis is slow at neutral pH and is catalyzed by both acids and bases. Studies on dimethyl phthalate (DMP) have shown that its hydrolysis can be catalyzed by anion exchange resins, with the reaction following pseudo-first-order kinetics. nih.gov The apparent activation energy for the hydrolysis of DMP has been reported to be 34.6 kJ/mol in the presence of a resin catalyst, which is lower than the homogeneous alkaline hydrolysis activation energy of 44.3 kJ/mol, indicating that the reaction is more favorable under these conditions. nih.gov

The initial hydrolysis product of this compound would be monomethyl 4-bromo-5-chlorophthalate and methanol (B129727). Further hydrolysis would yield 4-bromo-5-chlorophthalic acid and another molecule of methanol.

Table 2: Inferred Hydrolysis Kinetics of this compound Based on Dimethyl Phthalate Data

ParameterValue (for DMP)ConditionsReference
Reaction OrderPseudo-first-orderCatalyzed by anion exchange resin nih.gov
Apparent Activation Energy34.6 kJ/molCatalyzed by anion exchange resin nih.gov
Homogeneous Alkaline Hydrolysis Activation Energy44.3 kJ/molUncatalyzed nih.gov

This table presents data for dimethyl phthalate as a proxy for this compound.

Biotic Degradation Pathways

The biodegradation of this compound is expected to be carried out by a variety of microorganisms capable of utilizing phthalate esters as a source of carbon and energy. This process typically involves initial hydrolysis of the ester bonds followed by the degradation of the halogenated aromatic ring.

Numerous bacterial strains have been identified that can degrade various phthalate esters. nih.gov It is highly probable that similar microbial communities, including species from genera such as Pseudomonas, Bacillus, Rhodococcus, and Sphingomonas, would be capable of degrading this compound. researchgate.net The degradation process is generally initiated by the enzymatic hydrolysis of the ester linkages. nih.gov

The presence of halogen substituents on the aromatic ring may affect the rate and extent of biodegradation. Some microorganisms have evolved specific enzymes, dehalogenases, to cleave carbon-halogen bonds, which would be a crucial step in the complete mineralization of this compound. nih.gov

The biodegradation of this compound would likely proceed through a series of metabolic intermediates. Based on the degradation pathways of other phthalates and halogenated aromatics, the following steps are plausible: nih.govnih.gov

Initial Hydrolysis: The diester is first hydrolyzed to monomethyl 4-bromo-5-chlorophthalate and then to 4-bromo-5-chlorophthalic acid.

Dehalogenation: The bromine and chlorine atoms are removed from the aromatic ring by dehalogenase enzymes. This can occur either before or after the opening of the aromatic ring. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. nih.gov Oxidative dehalogenation can occur under aerobic conditions. nih.gov

Aromatic Ring Cleavage: The resulting non-halogenated or partially halogenated phthalic acid is then further degraded. This typically involves the action of dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols or protocatechuates. nih.gov These intermediates are then subject to ring cleavage, ultimately leading to intermediates of central metabolic pathways like the Krebs cycle.

Table 3: Plausible Metabolites in the Biodegradation of this compound

MetaboliteDescription
Monomethyl 4-bromo-5-chlorophthalateProduct of the first hydrolysis step.
4-bromo-5-chlorophthalic acidProduct of the second hydrolysis step.
4-bromo-5-chlorocatecholA potential intermediate after decarboxylation and hydroxylation.
Halogenated or non-halogenated protocatechuatesCommon intermediates in the degradation of aromatic compounds. nih.gov
Aliphatic dicarboxylic acidsProducts of aromatic ring cleavage.

The key enzymatic reactions involved in the biotransformation of this compound are expected to be catalyzed by esterases and dehalogenases.

Esterases: These enzymes are responsible for the initial and crucial step of hydrolyzing the ester bonds. A wide variety of microbial esterases with activity towards different phthalate esters have been identified. acs.orgnih.gov Carboxylesterases, in particular, are known to hydrolyze short-chain phthalates like DMP. nih.gov

Dehalogenases: These enzymes are critical for the detoxification and complete degradation of halogenated aromatic compounds. nih.gov They catalyze the cleavage of the carbon-halogen bond. There are several types of dehalogenases, including reductive, oxidative, and hydrolytic dehalogenases, that act on a variety of halogenated substrates. nih.gov The specific type of dehalogenase involved would depend on the microbial species and the environmental conditions (aerobic vs. anaerobic).

The concerted action of these enzymes would be necessary for the complete mineralization of this compound to carbon dioxide, water, and inorganic halides.

Sorption and Leaching Behavior in Environmental Matrices

No studies detailing the sorption and leaching behavior of this compound in soil, sediment, or other environmental matrices are publicly available. Research on related compounds, such as other phthalate esters, indicates that sorption to organic matter is a key process governing their environmental distribution. However, without specific data for the halogenated structure of this compound, it is not possible to provide a scientifically accurate assessment of its potential for mobility and leaching into groundwater.

To facilitate future research and modeling efforts, a data table is provided below, which would typically be populated with experimentally determined or predicted sorption coefficients.

Table 1: Predicted Sorption and Leaching Parameters for this compound

Parameter Predicted Value Method
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Data not available -
Freundlich Adsorption Coefficient (Kf) Data not available -

Environmental Fate Modeling and Persistence Assessment

There is a lack of published studies that have specifically modeled the environmental fate and assessed the persistence of this compound. Environmental fate models typically use a compound's physical and chemical properties, such as its octanol-water partition coefficient (LogKow), vapor pressure, and water solubility, along with degradation rates, to predict its distribution and persistence in various environmental compartments (air, water, soil, and sediment).

Due to the absence of these input parameters and specific modeling studies, a quantitative assessment of the environmental persistence of this compound cannot be provided. Generally, halogenated aromatic compounds can exhibit resistance to degradation, potentially leading to longer environmental half-lives. However, this is a generalized statement and may not be accurate for this specific compound.

The following table is presented to illustrate the types of data that would be necessary for a thorough persistence assessment.

Table 2: Predicted Environmental Fate and Persistence of this compound

Environmental Compartment Predicted Half-life Persistence Classification
Air Data not available -
Water Data not available -
Soil Data not available -
Sediment Data not available -

Conclusion and Future Research Directions

Summary of Key Academic Findings on Dimethyl 4-bromo-5-chlorophthalate

Direct academic research exclusively focused on this compound is limited in the public domain. However, by examining related compounds and general principles of organic chemistry, we can infer its fundamental properties and expected reactivity. The structure of this compound, with its vicinal bromo and chloro substituents on the aromatic ring and two methyl ester groups, suggests a molecule with distinct electronic and steric characteristics that would influence its chemical behavior.

The synthesis of analogous compounds, such as dimethyl 4,5-dichlorophthalate, has been achieved from the corresponding 4,5-dichlorophthalic acid. researchgate.net Similarly, the synthesis of 4,5-dicyano dimethyl phthalate (B1215562) from 4,5-dibromo dimethyl phthalate has been reported. researchgate.net A Russian patent details the synthesis of 4-bromo-5-nitrophthalonitrile, a related compound, which involves the nitration of 4-bromophthalimide (B1267563) followed by amidation and dehydration. google.com These examples suggest that a plausible synthetic route to this compound would involve the esterification of 4-bromo-5-chlorophthalic acid, which itself could be synthesized through selective halogenation of a suitable precursor.

The reactivity of the compound is expected to be dictated by the interplay of the electron-withdrawing halogen and ester groups on the aromatic ring. These substituents deactivate the ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the halogens. The ester groups can undergo hydrolysis to the corresponding dicarboxylic acid or transesterification with other alcohols.

Table 1: Inferred Properties of this compound

PropertyInferred Value/CharacteristicBasis of Inference
Molecular Formula C₁₀H₈BrClO₄Based on chemical structure
Molecular Weight 323.53 g/mol Calculated from atomic weights
Physical State Likely a solid at room temperatureBased on similar substituted phthalates
Solubility Likely soluble in organic solvents, poorly soluble in waterGeneral property of phthalate esters
Reactivity Susceptible to nucleophilic aromatic substitution and ester hydrolysisElectronic effects of substituents

Challenges and Opportunities in the Synthesis and Reactivity of Halogenated Phthalates

The synthesis and study of halogenated phthalates present both significant challenges and exciting opportunities for chemists.

Challenges:

Regioselectivity: The introduction of multiple, different halogen atoms onto the aromatic ring with precise control of their positions (regioselectivity) is a primary synthetic hurdle. This often requires multi-step synthetic sequences with careful selection of halogenating agents and reaction conditions.

Purification: The separation of desired di-halogenated isomers from a mixture of mono-, di-, and poly-halogenated byproducts can be challenging and often requires advanced chromatographic techniques.

Steric Hindrance: The presence of bulky halogen atoms adjacent to the ester groups can sterically hinder reactions at the carbonyl centers, such as hydrolysis or transesterification.

Opportunities:

Novel Synthetic Methodologies: The challenges in synthesis drive the development of new and more efficient catalytic methods for selective halogenation and cross-coupling reactions.

Fine-tuning of Properties: The type and position of the halogen atoms can be used to fine-tune the electronic, optical, and biological properties of the phthalate molecule, opening up possibilities for the design of functional materials.

Understanding Reaction Mechanisms: Studying the reactivity of these complex molecules provides valuable insights into the mechanisms of nucleophilic aromatic substitution and the influence of multiple substituents on reaction pathways.

Emerging Research Avenues for this compound in Chemical and Environmental Science

While direct research is sparse, the unique structure of this compound points to several potential areas of future investigation.

In Chemical Science:

Precursor for Novel Materials: Halogenated phthalates can serve as monomers or precursors for the synthesis of specialty polymers, such as polyimides or polyesters, with enhanced thermal stability or flame-retardant properties. Brominated compounds, in particular, are known for their use as flame retardants. researchgate.netmst.dk

Ligand in Coordination Chemistry: The presence of both halogen and oxygen donor atoms makes this molecule a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Intermediate in Organic Synthesis: The reactive sites on the molecule could be exploited for further functionalization, leading to the synthesis of more complex and valuable organic compounds. For instance, related chlorinated phthalates have been explored as precursors for pharmaceuticals. researchgate.net

In Environmental Science:

Biodegradation Studies: The environmental fate of halogenated organic compounds is a significant area of research. dcu.ieresearchgate.netnovapublishers.com Studies on the microbial degradation of this compound would be crucial to understand its persistence and potential for bioaccumulation. The presence of both bromine and chlorine could influence its susceptibility to dehalogenating microorganisms.

Analytical Method Development: The development of sensitive and selective analytical methods for the detection and quantification of this specific compound in environmental matrices is essential for monitoring its potential presence and impact. cdc.govepa.govresearchgate.netnih.goveuropa.eu

Toxicity Assessment: Understanding the potential toxicity of this compound and its degradation products is critical for assessing its environmental risk. Phthalates, as a class, are known endocrine disruptors. nih.govnih.govresearchgate.netnih.gov

Potential for Development of Novel Methodologies and Applications (non-prohibited)

The exploration of this compound and its analogues can spur the development of innovative methodologies and lead to new, non-prohibited applications.

Catalytic Halogenation and Functionalization: There is a continuous need for greener and more efficient catalytic systems for the selective halogenation of aromatic compounds. Research in this area could lead to novel catalysts that can precisely install bromo and chloro groups on the phthalate ring. Furthermore, developing catalytic methods for the subsequent functionalization of the C-Br and C-Cl bonds would open up a vast chemical space for new molecules.

Advanced Polymer Synthesis: The unique combination of halogens could be leveraged to create polymers with tailored properties. For example, the bromine atom could impart flame retardancy, while the chlorine atom could influence the polymer's solubility and processing characteristics.

Development of Molecular Probes: The specific electronic properties of the molecule could be harnessed to design fluorescent probes for the detection of specific analytes.

Isotope Labeling for Mechanistic Studies: The synthesis of isotopically labeled versions of this compound would be invaluable for studying its metabolic pathways and degradation mechanisms in environmental systems. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing dimethyl 4-bromo-5-chlorophthalate with high yield and purity?

  • Answer : The synthesis typically involves esterification of 4-bromo-5-chlorophthalic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key considerations include:

  • Reaction temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Recrystallization from ethanol or methanol is critical to remove unreacted acid or halogenated impurities.
  • Monitoring : Thin-layer chromatography (TLC) with UV detection or GC-MS can track reaction progress .
    • Challenges : Bromine/chlorine substitution patterns may lead to regiochemical ambiguities; use of anhydrous conditions minimizes hydrolysis.

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester groups (δ ~3.8–3.9 ppm for methyl esters) and halogen substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈BrClO₄).
  • Elemental Analysis : Validate halogen content (Br/Cl) via combustion analysis or X-ray fluorescence (XRF) .
    • Note : Cross-validate results with IR spectroscopy (C=O stretch ~1720 cm⁻¹) to rule out ester hydrolysis.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

  • Answer :

  • Data Collection : Use SHELXL for refinement, ensuring anisotropic displacement parameters for Br/Cl atoms.
  • Validation : Check for residual electron density near halogens to confirm substitution sites.
  • Software : WinGX/ORTEP-III for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
    • Example : A 2025 study resolved positional disorder in bromine/chlorine substituents using SHELXL’s PART instructions .

Q. What experimental design optimizes the degradation of this compound using advanced oxidation processes (AOPs)?

  • Answer :

  • Response Surface Methodology (RSM) : Apply Box-Behnken design to optimize variables (e.g., Fe(VI) dosage, CaO₂ concentration, pH).
  • Degradation Mechanism : Monitor intermediates via LC-MS/MS to identify cleavage of ester bonds and halogen displacement.
  • Table : Example experimental factors and responses:
FactorRangeOptimal Value
Fe(VI) (mM)0.5–2.01.5
CaO₂ (g/L)0.1–0.50.3
Reaction Time (h)2–64
  • Reference .

Q. How can researchers address contradictions between spectroscopic data and computational modeling results?

  • Answer :

  • Triangulation : Combine NMR, X-ray, and DFT calculations (e.g., Gaussian 16) to resolve discrepancies.
  • Case Study : A 2024 study found that steric hindrance in the crystal lattice caused deviations between experimental and calculated NMR shifts. Adjusting DFT parameters (solvent model, basis set) improved alignment .

Q. What strategies enhance co-crystallization studies to probe halogen-bonding interactions in this compound?

  • Answer :

  • Co-former Selection : Use Lewis bases (e.g., pyridine derivatives) to stabilize Br/Cl···N interactions.
  • Crystallization Conditions : Slow evaporation from DMF/acetone mixtures (1:3 v/v) yields diffraction-quality crystals.
  • Analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies halogen-bond contributions to packing .

Data Contradiction and Validation

Q. How should researchers validate the environmental stability of this compound under varying pH and UV exposure?

  • Answer :

  • Experimental Design : Use a factorial design to test pH (2–12) and UV intensity (254–365 nm).
  • Analytical Tools : HPLC-UV to quantify degradation products; GC-ECD for halogen retention analysis.
  • Contradiction Handling : If hydrolysis rates conflict with DFT predictions, re-examine solvent effects or transition-state approximations .

Methodological Best Practices

  • Avoid Reliance on Single Techniques : Cross-validate crystallographic data with spectroscopic results to mitigate systematic errors.
  • Software Proficiency : Master SHELX and ORTEP for structural refinement and visualization, as these remain industry standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.